molecular formula C20H25NO B12286471 3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol

3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol

Cat. No.: B12286471
M. Wt: 295.4 g/mol
InChI Key: QERVNGWALYIVQG-UHFFFAOYSA-N
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Description

3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol: is a chemical compound with the molecular formula C20H25NO and a molecular weight of 295.42 g/mol . This compound is characterized by a piperidine ring substituted with benzyl and dimethyl groups, and a phenol group attached to the piperidine ring. It is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the condensation of appropriate starting materials.

    Substitution Reactions: The benzyl and dimethyl groups are introduced to the piperidine ring through substitution reactions.

    Attachment of the Phenol Group: The phenol group is attached to the piperidine ring through a nucleophilic substitution reaction.

The reaction conditions for these steps often involve the use of solvents such as ethanol or methanol, and catalysts such as palladium or platinum .

Industrial Production Methods

In an industrial setting, the production of this compound is typically carried out in large-scale reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted phenols, ketones, aldehydes, alcohols, and amines .

Scientific Research Applications

3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(rac-1-Benzyl-3,4-dimethylpiperidin-4-yl)phenol is unique due to its specific stereochemistry and the presence of both benzyl and dimethyl groups on the piperidine ring. This unique structure contributes to its distinct chemical and biological properties, making it valuable in various research applications .

Properties

Molecular Formula

C20H25NO

Molecular Weight

295.4 g/mol

IUPAC Name

3-(1-benzyl-3,4-dimethylpiperidin-4-yl)phenol

InChI

InChI=1S/C20H25NO/c1-16-14-21(15-17-7-4-3-5-8-17)12-11-20(16,2)18-9-6-10-19(22)13-18/h3-10,13,16,22H,11-12,14-15H2,1-2H3

InChI Key

QERVNGWALYIVQG-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1(C)C2=CC(=CC=C2)O)CC3=CC=CC=C3

Origin of Product

United States

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